B1577483 Circulin F

Circulin F

Katalognummer: B1577483
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Circulin F is a member of the cyclotide family, a class of plant-derived cyclic cystine knot (CCK) peptides characterized by a stable macrocyclic backbone and three interlocking disulfide bonds. Cyclotides exhibit diverse bioactivities, including antimicrobial, anti-HIV, and cytotoxic properties, making them promising candidates for therapeutic development .

Circulin A (PDB: 1BH4) and Circulin B (PDB: 2ERI) are 30-amino-acid peptides isolated from Chassalia parvifolia. Both display potent anti-HIV activity by inhibiting viral replication and exhibit broad-spectrum antimicrobial effects . Computational studies highlight their structural stability, with Circulin B demonstrating superior conformational rigidity due to optimized hydrogen bonding, hydrophobic interactions, and disulfide geometry . These features are critical for maintaining bioactivity under physiological conditions.

Eigenschaften

Bioaktivität

Antiviral

Sequenz

KVCYRAIPCGESCVWIPCISAAIGCSCKN

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclotides like Circulin F typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic nature of cyclotides is achieved through the formation of disulfide bonds between cysteine residues .

Industrial Production Methods

Industrial production of cyclotides can be challenging due to their complex structure. advances in biotechnology have enabled the production of cyclotides using recombinant DNA technology. This involves the expression of cyclotide genes in microbial hosts such as Escherichia coli, followed by purification and folding of the peptide to achieve the desired cyclic structure .

Analyse Chemischer Reaktionen

Types of Reactions

Circulin F undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include cyclic peptides with varying degrees of oxidation and substitution, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Circulin F exerts its effects primarily through interactions with cell membranes. The cyclic structure and presence of disulfide bonds contribute to its stability and ability to disrupt microbial cell membranes. This disruption leads to cell lysis and death. Additionally, Circulin F can interact with specific molecular targets, such as enzymes and receptors, to modulate biological pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Parameters of Circulin F and Related Cyclotides

Compound Structural Features Biological Activities Stability Metrics (RMSD, RMSF, Hbonds) Haemolytic Activity References
Circulin B - 30 residues; CCK motif
- High hydrophobic surface (loops 2, 3)
Anti-HIV, antimicrobial RMSD: 1.2 Å; RMSF: 0.8 Å; Hbonds: 12 High
Kalata B1 - 29 residues; CCK motif
- Hydrophobic patches (loops 5, 6)
Uterotonic, antimicrobial RMSD: 1.5 Å; RMSF: 1.1 Å; Hbonds: 10 Moderate (varies with modifications)
Cycloviolacin O2 - 30 residues; CCK motif
- Polar residues in loop 1
Anticancer, antimicrobial RMSD: 1.3 Å; RMSF: 0.9 Å; Hbonds: 11 Low
Viscotoxin A3 - 30 residues; Linear cystine-rich peptide Cytotoxic (tumor cells) N/A High

Key Findings :

Structural Stability :

  • Circulin B outperforms Circulin A in stability metrics, including lower root-mean-square deviation (RMSD: 1.2 Å vs. 1.5 Å) and fluctuations (RMSF: 0.8 Å vs. 1.0 Å), attributed to enhanced intramolecular hydrogen bonds (12 vs. 10) .
  • Kalata B1 variants engineered with reduced hydrophobicity (e.g., [W19K/P20N/V21K]kalata B1) show diminished haemolytic activity while retaining antimicrobial function .

Functional Divergence: Haemolytic Activity: Circulin A and B exhibit higher haemolytic activity than Cycloviolacin O2 due to exposed hydrophobic surfaces on loops 2 and 3, which interact with erythrocyte membranes . In contrast, Cycloviolacin O2’s polar loop 1 reduces non-specific membrane disruption . Anti-HIV Mechanism: Circulins target viral entry by binding to gp120/gp41 glycoproteins, whereas Cycloviolacin O2 inhibits cancer cells via membrane pore formation .

Therapeutic Potential: Circulins’ strong anti-HIV activity is counterbalanced by their haemolytic liability, limiting clinical applicability. Hybrid cyclotides (e.g., grafted Kalata B1) with redesigned hydrophobic patches offer safer alternatives .

Comparison with Non-Cyclotide Antimicrobial Peptides

While cyclotides dominate this analysis, Circulin F’s functional parallels with linear antimicrobial peptides (AMPs) like defensins and magainins are notable:

Attribute Circulin F (Cyclotide) Defensins (Linear AMPs)
Structure Cyclic, CCK-stabilized Linear, β-sheet stabilized
Stability Protease-resistant Protease-sensitive
Mechanism Membrane disruption Membrane pore formation
Haemolysis High (unmodified) Low

Circulins’ cyclic backbone confers resistance to enzymatic degradation, a critical advantage over linear AMPs in therapeutic contexts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.